Cy3-PEG3-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG3-Azide is a dye derivative of Cyanine 3 (Cy3) containing three polyethylene glycol (PEG) units and an azide group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy3-PEG3-Azide is synthesized by attaching an azide group to the Cy3 dye through a PEG linker. The synthesis typically involves the following steps:
Synthesis of Cy3 Dye: The Cy3 dye is synthesized through a series of organic reactions involving the formation of a polymethine chain.
Attachment of PEG Units: Polyethylene glycol units are attached to the Cy3 dye to enhance its solubility and biocompatibility.
Introduction of Azide Group: The azide group is introduced to the PEGylated Cy3 dye through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cy3 Dye: Large-scale synthesis of Cy3 dye using industrial reactors.
PEGylation: Attachment of PEG units to the Cy3 dye in large batches.
Azide Functionalization: Introduction of the azide group using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG3-Azide primarily undergoes the following reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires copper(I) catalysts, typically copper sulfate and sodium ascorbate, in aqueous or organic solvents.
SPAAC: Does not require a catalyst and can proceed under mild conditions in aqueous or organic solvents.
Major Products
CuAAC: Forms a stable triazole linkage between this compound and the alkyne-containing molecule.
SPAAC: Forms a stable triazole linkage without the need for a catalyst.
Scientific Research Applications
Cy3-PEG3-Azide has a wide range of applications in scientific research:
Mechanism of Action
Cy3-PEG3-Azide exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
Cy3-PEG2-Azide: Contains two PEG units instead of three.
Cy5-PEG3-Azide: Similar structure but with a Cy5 dye instead of Cy3.
Sulfo-Cy3-Azide: Contains a sulfonate group for increased water solubility.
Uniqueness
Cy3-PEG3-Azide is unique due to its combination of three PEG units and an azide group, which provides enhanced solubility, biocompatibility, and versatility in click chemistry reactions .
Properties
Molecular Formula |
C38H53ClN6O4 |
---|---|
Molecular Weight |
693.3 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C38H52N6O4.ClH/c1-37(2)30-14-8-10-16-32(30)43(5)34(37)18-13-19-35-38(3,4)31-15-9-11-17-33(31)44(35)23-12-6-7-20-36(45)40-21-24-46-26-28-48-29-27-47-25-22-41-42-39;/h8-11,13-19H,6-7,12,20-29H2,1-5H3;1H |
InChI Key |
ZFHMXJKKTJIOSG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.